2'-Fluorothymidine

Übersicht

Beschreibung

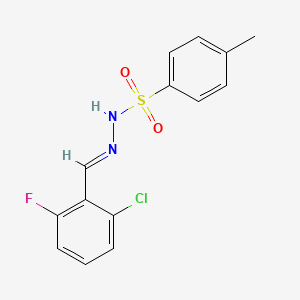

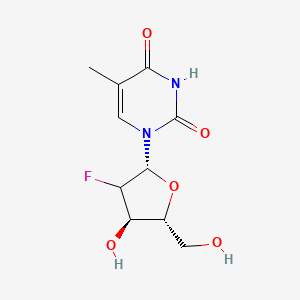

2’-Fluorothymidine is a synthetic nucleoside analog where a fluorine atom replaces the hydrogen atom at the 2’ position of the deoxyribose sugar. This modification enhances its stability and resistance to enzymatic degradation, making it a valuable compound in various scientific and medical applications .

Wirkmechanismus

Target of Action

The primary target of 2’-Fluorothymidine is thymidine kinase type 2 (TK2) . TK2 is an enzyme that plays a crucial role in the nucleoside salvage pathway, which is responsible for recycling nucleosides in the cell .

Mode of Action

2’-Fluorothymidine acts as a highly selective substrate for TK2 . It competes with thymidine for uptake into cells . Once inside the cell, it is phosphorylated as though it were thymidine, and is subsequently incorporated into DNA . Due to the presence of the fluorine atom, it blocks base pairing, thus interfering with viral dna replication .

Biochemical Pathways

The primary biochemical pathway affected by 2’-Fluorothymidine is the nucleoside salvage pathway . By acting as a substrate for TK2, it disrupts the normal functioning of this pathway, leading to alterations in DNA synthesis and function .

Pharmacokinetics

The pharmacokinetics of 2’-Fluorothymidine is complex and can be influenced by various factors. For instance, one study found that the rate constant for the net irreversible transfer of the radiotracer from plasma to tumor (Ki) and the unit impulse response function (IRF) at 60 min were 11.11 x 10-5 m2/ml and 4.93 x 10-2/min, respectively . These values indicate the rate at which 2’-Fluorothymidine is taken up and retained in cells, which can impact its bioavailability and efficacy.

Result of Action

The incorporation of 2’-Fluorothymidine into DNA disrupts normal DNA replication, leading to the inhibition of cell proliferation . This makes it a potentially effective agent for the treatment of diseases characterized by rapid cell proliferation, such as cancer .

Action Environment

The action of 2’-Fluorothymidine can be influenced by various environmental factors. For instance, alterations in the tumor microenvironment (TME) can affect the uptake of 2’-Fluorothymidine . Specifically, changes in the TME induced by programmed death receptor-1 (PD1) blockade were found to affect tumor glucose metabolism and 2’-Fluorothymidine uptake .

Biochemische Analyse

Biochemical Properties

2’-Fluorothymidine is a putative highly selective substrate for thymidine kinase type 2 (TK2) . It is incorporated into nucleic acids, offering striking biophysical and biochemical features, and significantly extends the breadth and depth of biological applications of nucleic acids .

Cellular Effects

In cancer cells, high glycolysis allows cells to sustain rapid proliferation since glycolysis is closely related to the proliferation of cancer cells . Therefore, imaging of cellular proliferation may provide more detail of tumor microenvironment alterations . PD1 blockade increased CD8+ and CD4+ T cells in tumor tissue and significantly suppressed tumor proliferation; however, tumor [18F]FLT uptake remained unchanged .

Molecular Mechanism

2’-Fluorothymidine is phosphorylated as though it were thymidine, and is subsequently incorporated into DNA . Thymidine is essential for DNA replication. Considering that 2’-Fluorothymidine lacks a 3′-hydroxy group, transcription of DNA is impeded following incorporating of 2’-Fluorothymidine .

Temporal Effects in Laboratory Settings

In the laboratory setting, 2’-Fluorothymidine has been used to monitor the response of tumors to cytostatic therapy . The tracer accumulates in proliferating cells where it indicates the activity of the enzyme thymidine kinase .

Dosage Effects in Animal Models

In animal models, the effects of 2’-Fluorothymidine vary with different dosages. For example, in a study on colon cancer xenograft models, the sequential combination of capecitabine and trifluridine/tipiracil was found to be synergistic in tumors with an activated salvage pathway after capecitabine treatment .

Metabolic Pathways

2’-Fluorothymidine is involved in the pyrimidine nucleoside salvage pathway . This pathway is responsible for the synthesis of pyrimidine nucleotides, which are essential components of DNA and RNA.

Transport and Distribution

2’-Fluorothymidine is transported and distributed within cells and tissues. It is taken up by proliferating cells, indicating the activity of the enzyme thymidine kinase .

Subcellular Localization

The subcellular localization of a protein is often tied to its function . In the case of 2’-Fluorothymidine, it is incorporated into DNA, thereby localizing in the nucleus of the cell .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Fluorothymidine typically involves the fluorination of thymidine. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction proceeds under mild conditions, often at room temperature, to yield 2’-Fluorothymidine with high selectivity .

Industrial Production Methods: Industrial production of 2’-Fluorothymidine involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 2’-Fluorothymidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form thymidine glycol derivatives.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: The fluorine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Osmium tetroxide (OsO4) is commonly used for oxidation reactions.

Substitution: Nucleophilic reagents such as sodium azide (NaN3) can be used for substitution reactions.

Major Products:

Oxidation: Thymidine glycol derivatives.

Substitution: Various substituted nucleosides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2’-Fluorothymidine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of modified oligonucleotides.

Biology: Serves as a probe for studying DNA synthesis and repair mechanisms.

Medicine: Utilized in positron emission tomography (PET) imaging to monitor cell proliferation in cancer research.

Industry: Employed in the development of antiviral and anticancer drugs

Vergleich Mit ähnlichen Verbindungen

Thymidine: The natural nucleoside analog.

2’-Deoxy-2’-fluorouridine: Another fluorinated nucleoside with similar properties.

Trifluridine: A fluorinated nucleoside used in antiviral therapy.

Uniqueness: 2’-Fluorothymidine is unique due to its high selectivity for thymidine kinase type 2 (TK2) and its stability against enzymatic degradation. This makes it particularly useful in PET imaging and as a therapeutic agent in cancer research .

Eigenschaften

IUPAC Name |

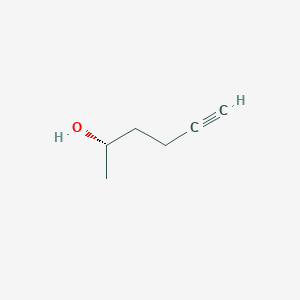

1-[(2R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O5/c1-4-2-13(10(17)12-8(4)16)9-6(11)7(15)5(3-14)18-9/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6?,7-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBJCSTXCAQSSJ-RLKNHCSUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C([C@@H]([C@H](O2)CO)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2'-fluorothymidine (FT) interact with its target and what are the downstream effects?

A1: FT interacts with thymidine kinases (TK), particularly with a higher affinity for the mitochondrial thymidine kinase (TK2) than for the cytosolic thymidine kinase (TK1). [] This selectivity makes it a potential candidate for Positron Emission Tomography (PET) imaging of viral thymidine kinase transgene expression. [] FT can be phosphorylated by both TK1 and TK2. [] Once phosphorylated, it can interfere with DNA synthesis and repair processes, leading to cytotoxicity, particularly in cells expressing viral thymidine kinases.

Q2: What is the structural characterization of this compound?

A2: this compound (FT) is a thymidine analog where a fluorine atom replaces the hydroxyl group at the 2' position of the deoxyribose sugar.

- Molecular Formula: C10H13FN2O4 []

- Spectroscopic Data: NMR studies have been crucial in characterizing FT. For instance, they have revealed that the fluorine configuration at the C2' position significantly influences base stacking in bis(this compound) dinucleotides. The 2'-β F-configuration reduces stacking compared to the 2'-α series due to variations in sugar puckering. []

Q3: How does the incorporation of this compound affect the activity of restriction endonucleases like EcoRV?

A3: EcoRV cleaves a DNA duplex containing FT at the scissile linkage in both strands at a rate two-thirds that of the unmodified structure. Interestingly, the cleavage rate is asymmetric when only one strand contains two FT residues: the unmodified strand is cleaved at one-third the rate of the unmodified duplex, while the modified strand is cleaved at only 22% of the rate. []

Q4: What is the antiviral activity of this compound and its derivatives?

A4: While FT itself did not display significant antiviral activity against HIV and feline TLV, [] several of its derivatives, such as 2',3'-didehydro-2',3'-dideoxy-2'-fluorocytidine, showed promising activity against HIV-1. [] Other modified FT analogs, like 2',3'-dideoxy-2',3'-didehydro-2'-fluorothymidine and 2',3'-dideoxy-2',3'-didehydro-2'-fluoro-5-ethyluridine, exhibited significant activity against both duck hepatitis B virus (DHBV) and wild-type human HBV. Importantly, some of these compounds retained their activity against lamivudine-resistant HBV, highlighting their potential as antiviral agents. []

Q5: What is known about the uptake and biodistribution of this compound in vivo?

A5: Preliminary in vivo imaging studies using radiolabeled [18F]FT in mice bearing implanted tumors showed a high and selective uptake in tumors expressing herpes simplex type 1 (HSV-1 TK), with a tumor:blood ratio of 33. [] This selective uptake, coupled with its interaction with nucleoside transporters, suggests its potential as a PET imaging agent for monitoring gene therapy.

Q6: Is there a correlation between this compound uptake and sensitivity to 5-fluorouracil (5FU) in cancer cells?

A6: Research suggests a potential correlation between cellular uptake of this compound ([3H]FLT) and sensitivity to 5FU in some human colon cancer cell lines. A study observed a moderate linear correlation between [3H]FLT uptake and reported 5FU IC50 values in 6 out of 10 colon cancer cell lines. [] This finding suggests that [18F]FLT could be further explored as a potential PET imaging agent for predicting 5FU sensitivity in colon cancer.

Q7: How is this compound synthesized, and are there any radiolabeling strategies for imaging applications?

A7: The synthesis of FT has been refined over the years. Early methods involved multistep approaches. [] For instance, the radiolabeled [18F]FT can be synthesized through a nucleophilic substitution reaction (SN2) of a nosyl group on a protected thymidine derivative with [18F]fluoride anion, followed by deprotection. [] This method provides a reliable way to produce [18F]FT for in vivo imaging studies.

Q8: What are the potential applications of this compound in research and medicine?

A8: this compound and its derivatives show promise in various research and medical applications:

- PET imaging: Radiolabeled [18F]FT has potential as a PET imaging agent for visualizing HSV-TK gene expression in gene therapy and potentially for predicting 5FU sensitivity in certain cancers. [, ]

- Antiviral agents: Certain FT derivatives exhibit potent antiviral activity against HBV, including drug-resistant strains, highlighting their potential as therapeutic agents. []

- Mechanism-based inhibitors: While not successful for Endo III, the concept of using 2'-fluorinated nucleosides as mechanism-based inhibitors for DNA repair enzymes remains a valuable strategy for future research. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-3-METHOXYBENZAMIDE](/img/structure/B3257586.png)

![Methyl 6-aminobenzo[d]oxazole-2-carboxylate](/img/structure/B3257591.png)